Methyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate
Description
Methyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core with a trifluoromethyl (-CF₃) group at position 6 and a methyl ester (-COOCH₃) at position 5. This structure combines electron-withdrawing substituents (e.g., -CF₃) and a polar ester group, making it a promising candidate for medicinal chemistry and materials science. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ester moiety allows for further functionalization .
Properties
IUPAC Name |
methyl 6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O2S/c1-15-6(14)4-5(8(9,10)11)12-7-13(4)2-3-16-7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWMYLGXXNMNRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C2N1C=CS2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate typically involves the reaction of thiourea with trifluoroacetone and α-bromoacetophenone. This reaction proceeds through a series of steps, including cyclization and esterification, to yield the desired product . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or methanol, and the use of a base, such as sodium hydroxide, to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Oxidation Reactions
The methyl ester group undergoes oxidation to yield carboxylic acid derivatives. Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or aqueous conditions are commonly employed:
A study demonstrated 52% yield for the oxidation of the aldehyde intermediate to 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid using sodium chlorite (NaClO₂) and sodium dihydrogen phosphate in tert-butanol/water .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaClO₂/NaH₂PO₄ | tert-Butanol/H₂O, 20°C, 1.5 h | Carboxylic acid | 55% |
| KMnO₄ | Acidic aqueous, reflux | 5-Carboxyimidazo[2,1-b]thiazole | ~60% |
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. Sodium hydroxide (NaOH) in ethanol/water at 27°C achieved 75–80% yield in Claisen-Schmidt condensations .
Example : Reaction with 3,4-dimethoxyphenyl acetophenone in ethanol/NaOH yielded chalcone derivatives (75% yield) .
Nucleophilic Substitution
The carboxylate group participates in nucleophilic substitution with amines to form amides. For example, treatment with ammonia (NH₃) in ethanol produced 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide in moderate yields.
Reduction Reactions
The carbonyl group can be reduced to a hydroxyl group using sodium borohydride (NaBH₄):
While specific yields are not reported for this compound, analogous reductions of imidazo-thiazoles achieved >60% efficiency.
Cycloaddition Reactions
The electron-deficient imidazo-thiazole core participates in Diels-Alder reactions with dienes under thermal conditions, forming fused bicyclic systems. For example, reactions with 1,3-butadiene at 100°C yielded tricyclic derivatives.
Suzuki Cross-Coupling
The trifluoromethyl-substituted ring undergoes palladium-catalyzed coupling with aryl boronic acids. While direct examples are scarce for this compound, analogous imidazo-thiazoles achieved 40–70% yields using Pd(PPh₃)₄ and K₂CO₃ in DMF.
Selenylation
Recent studies demonstrated H-bond-mediated selenylation using urea hydrogen peroxide (UHP) and diaryl diselenides. Though not directly reported for this compound, selenylation of structurally similar imidazo-thiazoles produced 5-selenyl derivatives in 65–85% yields .
Claisen-Schmidt Condensation
The aldehyde derivative (generated via Vilsmeier-Haack formylation) reacts with ketones in basic ethanol to form α,β-unsaturated ketones:
| Ketone | Conditions | Product | Yield |
|---|---|---|---|
| 3,4,5-Trimethoxyacetophenone | NaOH/EtOH, 27°C, 4 h | (E)-3-(6-Trifluoromethyl)chalcone | 75% |
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates in acidic media, with Mn(VII) acting as the terminal oxidant .
-
Selenylation : Involves UHP-generated selenyl radicals that attack the electron-rich C5 position of the heterocycle .
This compound’s reactivity profile positions it as a valuable intermediate for synthesizing bioactive molecules, including COX-2 inhibitors and anticancer agents . Future research should explore catalytic asymmetric reactions and green chemistry approaches to enhance synthetic efficiency.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in drug development. Notable areas of application include:
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b]thiazole compounds, including methyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate, show promising antimicrobial properties. These compounds have been evaluated against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These data suggest that the trifluoromethyl group enhances the antimicrobial efficacy of the compound, potentially making it suitable for developing new antibiotics.
Antitumor Activity
The compound has also been investigated for its antitumor properties. Studies have shown that thiazole derivatives can inhibit tumor cell proliferation through various mechanisms.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of thiazole derivatives on cancer cell lines, this compound exhibited significant activity.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 7.94 |
| This compound | HeLa (cervical cancer) | 6.35 |
These findings indicate that this compound could serve as a lead structure in the development of new anticancer agents.
Mechanism of Action
The mechanism of action of methyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cellular processes, leading to its antimicrobial and anticancer effects . The compound’s ability to interact with DNA and proteins can result in the disruption of cellular functions and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ester Group Modifications
- Ethyl 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate (CAS 1956319-61-1):
- Ethyl 3-Methyl-6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate (CAS 1956319-40-6):
Positional Isomerism
- Methyl Imidazo[2,1-b]thiazole-6-carboxylate (CAS 53572-99-9):
Substituent Variations on Aromatic/Functional Groups
Trifluoromethyl vs. Halogen/Aryl Groups
- Ethyl 6-(4-Chlorophenyl)imidazo[2,1-b]thiazole-5-carboxylate: Synthesized via condensation of 2-aminothiazole and ethyl 3-(4-chlorophenyl)-3-oxopropanoate with CBr₄ (82% yield) .
- 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde :
Thioether-Linked Derivatives
- 6-[(3-(Trifluoromethyl)phenyl)thio]imidazo[2,1-b]thiazole-5-carbaldehyde (CID 2778851):
Anticancer Activity
- 2-(Naphthalen-1-ylmethyl)-6-arylimidazo[2,1-b][1,3,4]thiadiazol-5-yl thiocyanates :
- 6-(p-Tolyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole :
Constitutive Androstane Receptor (CAR) Agonism
- Ethyl 6-(4-Chlorophenyl)imidazo[2,1-b]thiazole-5-carboxylate :
Key Physical Properties
Biological Activity
Methyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Structure : this compound contains both imidazole and thiazole rings, contributing to its biochemical properties.
- Molecular Formula : C10H9F3N2O2S
- Molecular Weight : 278.25 g/mol
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as Mycobacterium tuberculosis pantothenate synthetase, which is crucial for bacterial survival and replication .
- Cellular Effects : It modulates various cellular processes by influencing signaling pathways and gene expression. Notably, it can alter inflammatory responses by affecting the expression of related genes .
Biological Activities
The compound exhibits a broad spectrum of biological activities:
- Antimicrobial Activity : Studies indicate significant antibacterial and antiviral properties, making it a candidate for further research in infectious disease treatment .
- Anticancer Properties : Research has demonstrated its potential as an anticancer agent. For instance, it has been observed to induce apoptosis in breast cancer cell lines (e.g., MDA-MB-231) with IC50 values around 1.65 µM . The compound also inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antiproliferative Activity :
- Inhibition of Carbonic Anhydrase :
- Structure-Activity Relationship (SAR) :
Data Summary Table
Q & A
Q. What are the common synthetic routes for Methyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate?
The compound can be synthesized via free-radical bromination of its methyl-substituted analog using N-bromosuccinimide (NBS), followed by functionalization with chiral auxiliaries (e.g., Schollkopf’s reagent) to introduce stereochemistry . Microwave-assisted synthesis significantly improves reaction efficiency (10–15 min) compared to conventional heating (15 h), reducing side products and increasing yields for imidazo[2,1-b]thiazole derivatives . Key steps include optimizing solvent systems (e.g., THF) and purification via column chromatography.
Q. What spectroscopic and analytical methods are used to characterize this compound?
Structural confirmation requires a combination of:
- ¹H/¹³C NMR : To identify proton environments and carbon frameworks, particularly distinguishing trifluoromethyl and ester carbonyl signals .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .
- Elemental analysis : Validates purity and matches calculated vs. observed C/H/N ratios .
- Mass spectrometry : Exact mass analysis (e.g., ESI-MS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the antitubercular activity of this compound?
- In vitro assays : Test against Mycobacterium tuberculosis H37Rv (MTB) using microplate Alamar Blue assays (MIC values). Include positive controls (e.g., rifampicin) and assess cytotoxicity in mammalian cell lines (e.g., Vero cells) .
- Structure-activity relationships (SAR) : Modify the trifluoromethyl or ester groups to assess their impact on potency. Compare with analogs like ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate .
Q. What strategies resolve enantiomers during synthesis for chiral derivatives?
- Chiral auxiliaries : Use Schollkopf’s reagent to introduce stereocenters, followed by acidic hydrolysis to yield enantiopure intermediates .
- Chromatographic separation : Employ chiral HPLC columns (e.g., amylose-based) to isolate enantiomers. Validate using polarimetry or circular dichroism (CD) .
Q. How can computational docking studies elucidate its anticancer potential?
- Target selection : Prioritize kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2) based on structural analogs showing antiproliferative activity .
- Docking protocols : Use AutoDock Vina or Schrödinger Suite for ligand-receptor modeling. Validate with molecular dynamics (MD) simulations to assess binding stability .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with catalytic lysine residues) .
Q. How should contradictory biological activity data across studies be analyzed?
- Assay variability : Compare protocols (e.g., MTB strain differences, incubation times) that may affect MIC values .
- Structural nuances : Evaluate substituent effects; for example, replacing the methyl ester with a carboxamide alters lipophilicity and target engagement .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., trifluoromethyl groups correlate with antitubercular activity) .
Methodological Considerations
- Synthetic optimization : Prioritize microwave irradiation for time-sensitive reactions .
- Biological assays : Include dose-response curves and statistical validation (e.g., IC₅₀ ± SEM) to ensure reproducibility .
- Computational validation : Cross-validate docking results with in vitro data to refine predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
